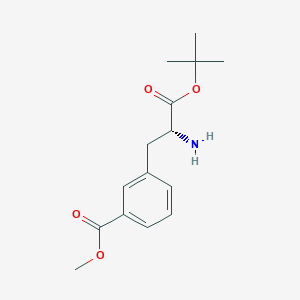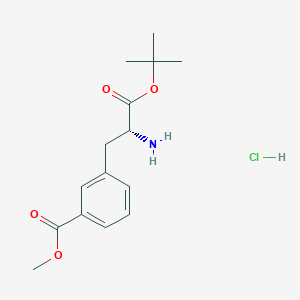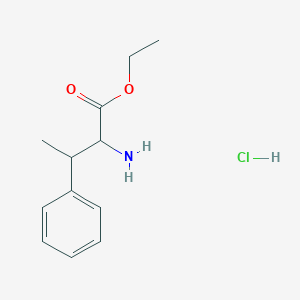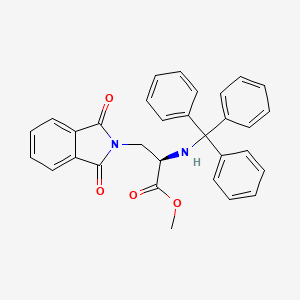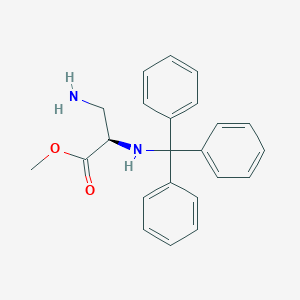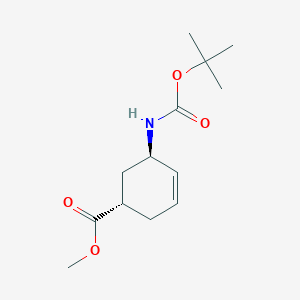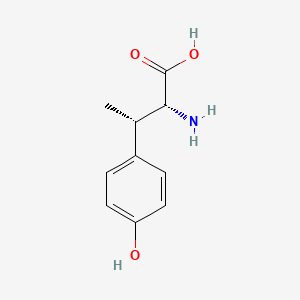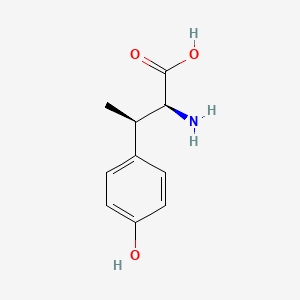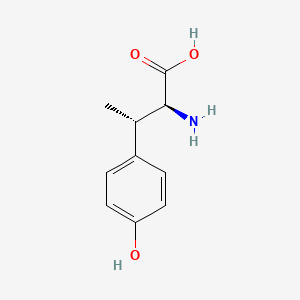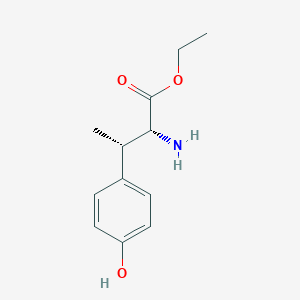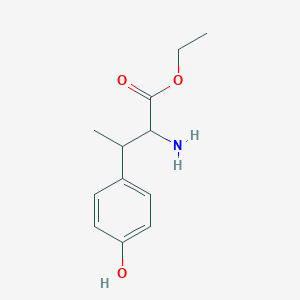
Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate: is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a hydroxyphenyl group, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate typically involves the esterification of 2-amino-3-(4-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-3-(4-hydroxyphenyl)butanoic acid+ethanolacid catalystEthyl 2-amino-3-(4-hydroxyphenyl)butanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts such as sulfonated polystyrene resins can further enhance the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers and hydrogels.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.
作用机制
The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical reactions.
相似化合物的比较
- Ethyl 2-amino-3-(3-hydroxyphenyl)butanoate
- Ethyl 2-amino-3-(2-hydroxyphenyl)butanoate
- Methyl 2-amino-3-(4-hydroxyphenyl)butanoate
Comparison: this compound is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different pharmacological and chemical properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
ethyl 2-amino-3-(4-hydroxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIEUMAABDZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
